Cas no 2097933-12-3 (N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide)

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a cyclohexenyl hydroxy moiety and a methoxy-substituted benzene ring. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of both hydroxyl and sulfonamide functional groups enhances its reactivity, enabling selective modifications for targeted applications. Its structural complexity allows for versatility in medicinal chemistry, where it may serve as a scaffold for drug discovery. The methoxy group contributes to electronic modulation, potentially influencing binding affinity in biological systems. This compound is suited for research applications requiring precise functional group interactions.
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide structure
2097933-12-3 structure
Product Name:N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide
CAS No:2097933-12-3
MF:C14H19NO4S
MW:297.369962930679
CID:5474244
PubChem ID:126850367
Update Time:2025-11-07

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • F5857-6623
    • N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzenesulfonamide
    • N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide
    • AKOS032464954
    • 2097933-12-3
    • Inchi: 1S/C14H19NO4S/c1-19-12-7-3-4-8-13(12)20(17,18)15-11-14(16)9-5-2-6-10-14/h3-5,7-9,15-16H,2,6,10-11H2,1H3
    • InChI Key: RPKGNZYLAYLYOA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1OC)(NCC1(C=CCCC1)O)(=O)=O

Computed Properties

  • Exact Mass: 297.10347926g/mol
  • Monoisotopic Mass: 297.10347926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 84Ų

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide Pricemore >>

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Additional information on N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide

N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide: A Comprehensive Overview

N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide, also known by its CAS number 2097933-12-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule combines a sulfonamide group with a hydroxycyclohexenyl moiety and a methoxy-substituted benzene ring, making it a versatile structure for various applications. Recent studies have highlighted its potential in drug discovery, particularly in the development of bioactive compounds with therapeutic properties.

The structure of N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide is characterized by a sulfonamide functional group attached to a benzene ring, which is further substituted with a methoxy group at the 2-position. The hydroxycyclohexenyl group, with its enol ether-like structure, introduces additional complexity and reactivity to the molecule. This combination of functional groups makes the compound a promising candidate for exploring interactions with biological systems, such as enzyme inhibition or receptor binding.

Recent research has focused on the synthesis and characterization of this compound, with particular emphasis on its stereochemistry and conformational flexibility. Studies have shown that the hydroxycyclohexenyl group can adopt multiple conformations, which may influence its bioavailability and pharmacokinetic properties. Additionally, the sulfonamide group is known to enhance solubility and stability in physiological conditions, making it an attractive feature for drug design.

In terms of applications, N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide has been investigated for its potential as an anti-inflammatory agent. Preclinical studies suggest that the compound exhibits moderate inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation. Furthermore, its ability to modulate other inflammatory pathways has been explored, highlighting its potential as a lead compound for developing novel anti-inflammatory drugs.

The synthesis of this compound involves a multi-step process that includes coupling reactions and cyclization steps. Researchers have optimized these steps to improve yield and purity, ensuring that the compound can be produced efficiently for further studies. The use of advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, has been instrumental in confirming the structure and purity of the synthesized product.

From an environmental perspective, N-[(1-Hydroxycyclohex-2-en-1-yL)methyl]-2-methoxybenzene-sulfonamide has been evaluated for its biodegradability and eco-toxicological effects. Initial findings indicate that the compound exhibits moderate biodegradability under aerobic conditions, suggesting that it may not pose significant risks to aquatic ecosystems when used responsibly. However, further studies are required to fully understand its environmental impact.

In conclusion, N-(hydroxycyclohexenylmethyl)-methoxybenzenesulfonamide (CAS No.: 2097933-12-) is a multifaceted compound with promising applications in drug discovery and chemical research. Its unique structure and functional groups make it an intriguing subject for further investigation into its biological activity, synthetic optimization, and environmental fate. As research continues to unfold, this compound is expected to contribute significantly to the advancement of medicinal chemistry and related fields.

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